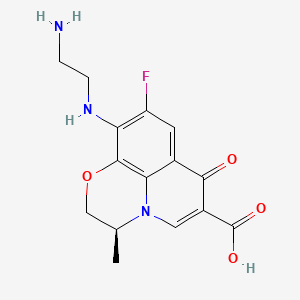

Levofloxacin impurity 18

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQVWTUNZIJAQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Levofloxacin Impurity 18

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of Levofloxacin Impurity 18. The method is designed for use in quality control and stability studies of Levofloxacin drug substance and drug product. The developed isocratic method utilizes a C18 column and a UV detector, providing excellent separation and resolution of Levofloxacin from its potential impurities, including Impurity 18, and degradation products generated under various stress conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[5] The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products can impact their efficacy and safety. Therefore, it is crucial to have reliable analytical methods to detect and quantify these impurities.[6][7] Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory authorities worldwide.[6]

This application note focuses on the development of a specific and sensitive HPLC method for the detection of this compound. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[1][8] Such a method is essential for assessing the stability of drug products under various environmental conditions and for determining their shelf life.[1][9]

Materials and Methods

Reagents and Standards

-

Levofloxacin hemihydrate reference standard (USP or equivalent)

-

This compound certified reference material

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (AR grade)

-

Orthophosphoric acid (AR grade)

-

Sodium dihydrogen orthophosphate dihydrate (AR grade)[1]

-

Water (Milli-Q or equivalent)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve the desired separation:

| Parameter | Condition |

| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase | A mixture of 25 mM sodium dihydrogen orthophosphate dihydrate buffer (with 0.5% v/v triethylamine, pH adjusted to 6.0 with orthophosphoric acid) and methanol in a simple linear gradient.[1] |

| Flow Rate | 1.0 mL/min[10] |

| Column Temperature | 35°C[6] |

| Detection Wavelength | 294 nm[1][6] |

| Injection Volume | 20 µL[6] |

| Diluent | Mobile Phase |

Causality behind Experimental Choices:

-

Column Chemistry: A C18 column was selected due to its proven versatility and effectiveness in separating a wide range of pharmaceutical compounds, including Levofloxacin and its related substances.[1][6] The non-polar stationary phase provides good retention for the moderately polar Levofloxacin molecule.

-

Mobile Phase: A buffered aqueous-organic mobile phase was chosen to ensure consistent retention times and peak shapes. The phosphate buffer helps to control the pH, which is critical for the ionization state of Levofloxacin and its impurities, thereby influencing their retention.[1] Triethylamine is added as a silanol-masking agent to reduce peak tailing.[1] Methanol was selected as the organic modifier due to its compatibility with the buffer and its ability to provide good separation.[1] A gradient elution may be necessary to resolve all impurities from the main peak and from each other effectively.

-

Detection Wavelength: The detection wavelength of 294 nm was selected based on the UV absorption maxima of Levofloxacin, ensuring high sensitivity for both the active ingredient and its impurities.[1][6]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the key stages involved:

Caption: Workflow for HPLC Method Development.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][4] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] Peak purity analysis should confirm no co-eluting peaks. |

| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified concentration range.[11] |

| Accuracy | The mean recovery should be within 98.0% to 102.0% for the analyte and its impurities.[11] |

| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be not more than 2.0%.[3] |

| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1.[11] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1.[11] The LOQ should be precise and accurate. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[10] |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on Levofloxacin as per ICH guidelines.[1][9] Stress conditions included acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidative degradation (e.g., 3% H₂O₂), thermal degradation (e.g., 60°C), and photolytic degradation (e.g., exposure to UV light).[1][6][9]

The results of the forced degradation studies are summarized below:

| Stress Condition | % Degradation of Levofloxacin | Observations |

| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Significant degradation observed.[1][6] | Well-resolved degradation peaks from the main peak. |

| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Less degradation compared to acidic conditions.[6] | Degradation products are well-separated. |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | Significant degradation observed.[1][6] | A major degradation product is formed and well-resolved. |

| Thermal Degradation (80°C, 48h) | Minimal degradation observed. | No significant degradation peaks were observed. |

| Photolytic Degradation (UV light, 24h) | Minor degradation observed. | Degradation products are well-separated. |

The peak purity of the Levofloxacin peak was evaluated in all stressed samples to ensure that no degradation products were co-eluting with the main peak, thus confirming the specificity and stability-indicating capability of the method.[6]

Detailed Protocol: HPLC Analysis of this compound

-

Preparation of Mobile Phase:

-

Buffer Preparation: Dissolve an appropriate amount of sodium dihydrogen orthophosphate dihydrate in water to make a 25 mM solution. Add 0.5% v/v of triethylamine and adjust the pH to 6.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[1][6]

-

Mobile Phase Preparation: Prepare the required composition of the mobile phase by mixing the buffer and methanol as per the optimized gradient program. Degas the mobile phase before use.

-

-

Preparation of Standard Solutions:

-

Levofloxacin Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).

-

Impurity 18 Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

-

Working Standard Solution: Prepare a working standard solution containing Levofloxacin and Impurity 18 at the desired concentrations by diluting the stock solutions with the diluent.

-

-

Preparation of Sample Solution:

-

Accurately weigh and dissolve a quantity of the sample (drug substance or crushed tablets) in the diluent to obtain a final concentration of Levofloxacin within the linear range of the method.

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the specified chromatographic conditions.

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

-

Record the chromatograms and process the data.

-

-

Calculations:

-

Identify the peaks of Levofloxacin and Impurity 18 based on their retention times compared to the standard.

-

Calculate the amount of Impurity 18 in the sample using the following formula:

-

Conclusion

The developed and validated RP-HPLC method is specific, accurate, precise, and stability-indicating for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for stability studies. The forced degradation studies demonstrated that the method can effectively separate Levofloxacin from its degradation products, ensuring reliable results.

References

-

Devi, V. U., & Rao, V. J. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710–717. [Link]

-

Prasad Babu, N., Ramachandran, D., & Geetha Bhavani, K. (2017). Development and validation of stability indicating RP-HPLC method for quantitative estimation of levofloxacin injection 5mg/ml. Current Trends in Biotechnology and Pharmacy, 11(3), 263-273. [Link]

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Complete Overview. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

-

Vyas, N., Patel, J., & Shah, S. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research, 2(3), 1934-1941. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

-

Patel, D., Meshram, D., & Parmar, V. (2017). A Validated Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Cefixime Trihydrate and Levofloxacin Hemihydrate in Pharmaceutical Dosage Form. International Journal of Analytical Techniques, 3(1), 1-12. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

-

Rao, G. S., Kumar, T. R., & Reddy, G. S. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Caribbean Journal of Science and Technology, 8(1), 36-52. [Link]

-

United States Pharmacopeia. (2011). Levofloxacin. USP-NF. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

-

Shimadzu. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. [Link]

-

Semantic Scholar. (n.d.). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. [Link]

-

More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13. [Link]

-

E3S Web of Conferences. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. [Link]

-

Pharmaffiliates. (n.d.). Levofloxacin-impurities. Retrieved from [Link]

-

Jose, L., Kavitha, M. P., & Krishnakumar, K. (2018). A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation. Journal of Bio Innovation, 7(5), 689-697. [Link]

-

Scribd. (2024). STP of Levofloxacin Hemihydrate USP. [Link]

-

SynThink. (n.d.). Levofloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Levofloxacin. PubChem. [Link]

Sources

- 1. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. jbino.com [jbino.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. benchchem.com [benchchem.com]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. abap.co.in [abap.co.in]

- 11. caribjscitech.com [caribjscitech.com]

LC-MS parameters for characterizing Levofloxacin impurity 18

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Development Subject: Protocol for the LC-MS Characterization of Levofloxacin Impurity 18 (Levofloxacin Diamine)

Executive Summary & Scientific Context

In the impurity profiling of Levofloxacin, Impurity 18 typically refers to the Levofloxacin Diamine derivative (CAS 1797510-34-9 ), chemically known as (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid.[1][2][3][4][5]

This impurity arises from the oxidative degradation or hydrolytic cleavage of the N-methylpiperazine moiety, a critical stability-indicating event.[1] Because it possesses a primary amine and lacks the bulky piperazine ring, Impurity 18 is significantly more polar than the parent drug.[5] This presents a specific chromatographic challenge: it elutes early on standard C18 columns, often co-eluting with the solvent front or other polar degradants if the method is not optimized for retention.[5]

This Application Note provides a robust, self-validating LC-MS/MS protocol designed to retain, separate, and structurally characterize Impurity 18.

Compound Identity & Properties

| Feature | Levofloxacin (Parent) | Impurity 18 (Target) |

| Common Name | Levofloxacin | Levofloxacin Diamine |

| CAS Number | 100986-85-4 | 1797510-34-9 |

| Formula | C18H20FN3O4 | C15H16FN3O4 |

| Molecular Weight | 361.37 g/mol | 321.31 g/mol |

| Monoisotopic Mass | 361.1438 Da | 321.1125 Da |

| Polarity | Moderate | High (Primary amine exposed) |

| Key Structural Difference | N-methylpiperazine ring intact | Piperazine ring opened/lost; ethylenediamine chain remains |

Method Development Strategy (The "Why")

-

Chromatographic Retention: Standard gradients for Levofloxacin often start at 10-15% organic solvent. Because Impurity 18 is highly polar, this protocol utilizes a high-aqueous start (95% Aqueous) to ensure adequate retention factor (

) and separation from the void volume.[1][5] -

pH Control: An acidic mobile phase (pH ~2.5–3.[1][5]0) is selected.[1][5] While this keeps the amines protonated (increasing polarity), it is essential for ESI+ sensitivity .[5] To counteract the loss of retention due to ionization, a C18 column with polar-embedded groups or high carbon load is recommended over a standard C18.

-

Mass Spectrometry: The loss of the piperazine ring shifts the precursor ion from m/z 362 to m/z 322.[5] The fragmentation pattern is distinct, dominated by the loss of the carboxylic acid and the side chain.[5]

Experimental Protocol

Reagents and Standards

-

Reference Standard: this compound (Levofloxacin Diamine), >95% purity.[5]

-

Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1][5]

-

Buffer: LC-MS grade Formic Acid (FA) and Ammonium Formate.[1][5]

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of Impurity 18 in 10 mL of Methanol (Final conc: 100 µg/mL). Note: Methanol is preferred over ACN for solubility of polar degradants.[1]

-

Working Standard: Dilute Stock 1:100 with Water:Methanol (90:10 v/v) to obtain 1 µg/mL.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) | Low dead volume essential for early eluters.[1] |

| Column | Agilent Zorbax SB-C18 or Waters HSS T3 (100 x 2.1 mm, 1.8 µm) | HSS T3 is designed for retaining polar compounds in high aqueous conditions.[1][5] |

| Column Temp | 40 °C | Improves mass transfer and peak shape.[5] |

| Flow Rate | 0.3 mL/min | Optimal for ESI ionization efficiency.[5] |

| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate in Water | Buffer stabilizes ionization and pH.[5] |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | ACN provides sharper peaks than MeOH for fluoroquinolones.[1][5] |

| Injection Vol | 2.0 µL | Low volume prevents band broadening.[5] |

Table 2: Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5% | Loading: High aqueous to trap Impurity 18.[1] |

| 2.00 | 5% | Isocratic hold to separate from void. |

| 10.00 | 40% | Shallow gradient to separate related polar impurities. |

| 12.00 | 95% | Wash column (remove parent/dimers).[1][5] |

| 14.00 | 95% | Hold. |

| 14.10 | 5% | Re-equilibration. |

| 17.00 | 5% | Ready for next injection. |

Table 3: Mass Spectrometry Parameters (ESI+)

| Parameter | Setting |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3500 V |

| Drying Gas | 10 L/min @ 350 °C |

| Nebulizer | 35 psi |

| Scan Type | MRM (Quantitation) and Product Ion Scan (Qualitative) |

| Precursor Ion | 322.1 [M+H]+ |

Results & Discussion: Characterization Logic

Fragmentation Pathway (Mechanism)

To confirm the identity of Impurity 18, you must validate its fragmentation against the parent Levofloxacin.[1][5]

-

Parent (Levo, m/z 362): Typically loses water (-18) and the methyl-piperazine group (-99), yielding m/z 263.[1][5]

-

Impurity 18 (Diamine, m/z 322):

-

Primary Transition: Loss of H₂O + CO₂ from the carboxylic acid moiety is common, but the diagnostic loss is the ethylenediamine side chain .[5]

-

Diagnostic Fragment: Cleavage of the diamine side chain (C₂H₇N₂) leads to the core tricyclic fluoroquinolone structure.[5]

-

Key Fragment Ions: m/z 304 (loss of H₂O), m/z 278 (loss of CO₂), and m/z 263 (core structure, similar to parent).[5]

-

Visualization of Workflow & Pathway

Figure 1: Analytical workflow for the isolation and identification of Impurity 18.

Figure 2: Proposed ESI+ fragmentation pathway for this compound.[1][5]

References

-

Aozeal Pharma Standards. (2021). This compound (CAS 1797510-34-9) Product Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024).[5] PubChem Compound Summary for Levofloxacin Impurities. Retrieved from [Link]

Sources

Synthesis of Levofloxacin impurity 18 for reference standards

Executive Summary & Regulatory Context

In the high-stakes landscape of fluoroquinolone development, impurity profiling is not merely a compliance checkbox but a critical determinant of drug safety. Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized and toxicologically qualified.

This Application Note details the synthesis, purification, and validation of Levofloxacin Impurity 18 , defined herein as the 9-Desfluoro analog (also referenced as Impurity D in EP or Related Compound F in USP contexts).

Why this Impurity? While oxidative degradants (N-oxides) appear during storage, the 9-Desfluoro impurity is a process-related impurity originating from the starting material (2,3,4-trifluorobenzoic acid) contaminating the primary feedstock (2,3,4,5-tetrafluorobenzoic acid). Its structural similarity to the API makes it difficult to separate via standard reverse-phase HPLC, necessitating a high-purity reference standard for accurate relative response factor (RRF) calculation.

Chemical Identification

| Attribute | Detail |

| Common Name | This compound (9-Desfluoro Analog) |

| Chemical Name | (S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |

| CAS Number | 117620-85-6 |

| Molecular Formula | C₁₈H₂₁N₃O₄ |

| Molecular Weight | 343.38 g/mol |

| Appearance | Pale yellow to off-white crystalline powder |

| Solubility | Soluble in Acetic Acid, Methanol; Sparingly soluble in Water |

Retrosynthetic Analysis & Strategy

To synthesize the 9-Desfluoro analog with high enantiomeric excess (>99% ee), we cannot simply "remove" a fluorine atom from Levofloxacin. We must rebuild the scaffold using a defluorinated starting material.

The Logic:

-

Chirality Retention: We utilize (S)-(-)-2-Amino-1-propanol (L-Alaninol) to install the C3-methyl chiral center early in the synthesis, mirroring the industrial route of Levofloxacin to ensure the impurity matches the API's stereochemistry.

-

Core Construction: The Gould-Jacobs reaction or the ethyl polyphosphate (PPE) cyclization method is standard. We will employ the Gould-Jacobs modification for robustness.

-

Differentiation: The key divergence is the starting material. Instead of the tetrafluoro- precursor, we employ 2,3,4-trifluorobenzoic acid .

Synthesis Pathway Diagram

Caption: Retrosynthetic pathway for 9-Desfluoro Levofloxacin, highlighting the critical substitution of the starting material to generate the impurity scaffold.

Detailed Experimental Protocol

Safety Precaution: Fluoroquinolone intermediates are potent sensitizers. Handle all reagents in a fume hood. Use nitrile gloves and eye protection.

Phase 1: Construction of the Quinolone Core

Objective: Create the benzoylacetate intermediate from the trifluoro starting material.

-

Activation: Charge 2,3,4-trifluorobenzoic acid (10.0 g, 56.8 mmol) into a flask with Toluene (50 mL). Add Thionyl Chloride (8.0 g, 1.2 eq) dropwise. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to obtain the acid chloride.

-

Condensation: In a separate vessel, prepare Magnesium Ethoxide (Mg(OEt)₂) by reacting Mg turnings with Ethanol/CCl₄. Add Diethyl Malonate (9.1 g) at 50°C.

-

Coupling: Add the acid chloride (dissolved in Toluene) to the magnesium malonate solution at 0-5°C. Stir for 2 hours.

-

Decarboxylation: Add water and dilute H₂SO₄ to quench. Extract the organic layer. Solvent swap to water/p-toluenesulfonic acid and reflux to effect decarboxylation, yielding Ethyl 2,3,4-trifluorobenzoylacetate .

Phase 2: Chiral Ring Closure

Objective: Install the chiral center and form the tricyclic ring system.

-

Enamine Formation: React the benzoylacetate (from Phase 1) with Triethyl Orthoformate (1.5 eq) and Acetic Anhydride (2.0 eq) at 130°C for 2 hours. Evaporate volatiles.

-

Substitution: Dissolve the residue in Ethanol. Cool to 0°C. Slowly add (S)-2-Amino-1-propanol (1.1 eq). The reaction is exothermic; maintain T < 10°C. Stir for 1 hour.

-

Cyclization (First Ring): Add Potassium Carbonate (2.5 eq) to the mixture and heat to 60°C. This promotes the intramolecular Nucleophilic Aromatic Substitution (SₙAr) of the fluorine at the ortho position.

-

Cyclization (Second Ring): Add NaH (1.2 eq) in DMF or maintain high heat with K₂CO₃ to force the closure of the oxazine ring via the hydroxyl group of the alaninol side chain.

Phase 3: Final Coupling (The Impurity Synthesis)

Objective: Install the piperazine moiety.[5] Note that in the API synthesis, the fluorine at C10 is displaced. Here, we displace the fluorine at the equivalent position, but C9 has a Hydrogen instead of a Fluorine.

-

Reaction: Dissolve the difluoro-tricyclic intermediate (5.0 g) in DMSO (25 mL).

-

Addition: Add N-Methylpiperazine (3.0 eq).

-

Condition: Heat to 100°C for 4-6 hours.

-

Mechanistic Note: The fluorine para to the carbonyl (C10) is significantly more electrophilic than the meta fluorine (which is absent in this impurity anyway) or the ortho positions.

-

-

Work-up: Cool to room temperature. Pour into ice water (100 mL). Adjust pH to 7.0 with dilute HCl.

-

Isolation: The solid precipitate is collected by filtration.

-

Purification: Recrystallize from Ethanol/Acetonitrile (9:1).

Analytical Validation & Characterization

To certify this material as a Reference Standard, the following data must be generated.

A. HPLC Purity Profile

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 80% B over 20 minutes.

-

Expected Result: Impurity 18 elutes later than Levofloxacin (RRT ~ 1.1 - 1.2) due to the loss of the polar Fluorine atom, increasing lipophilicity.

B. NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)

The absence of the C9-Fluorine coupling is the diagnostic signal.

-

Levofloxacin: Shows a distinct splitting pattern for the aromatic proton between the two fluorines (doublet of doublets).

-

Impurity 18: The aromatic region will show two doublets (or a doublet and a singlet depending on resolution) for the H-8 and H-9 protons, lacking the characteristic ¹⁹F-¹H coupling at the C9 position.

C. Mass Spectrometry

-

Technique: LC-MS/MS (ESI+).

-

Parent Ion: [M+H]⁺ = 344.15 (Calcd).

-

Differentiation: Levofloxacin [M+H]⁺ = 362.14. The mass shift of -18 Da (F -> H) confirms the structure.

Handling & Stability

-

Storage: Store at -20°C under Argon. Hygroscopic.

-

Stability: Stable in solid state for >2 years. In solution (DMSO/MeOH), stable for 24 hours at room temperature.

-

Usage: Equilibrate vial to room temperature before opening to prevent condensation.

References

-

European Pharmacopoeia (Ph.[6][7] Eur.) 10.0 , "Levofloxacin Hemihydrate Monograph 2021". (Defines Impurity Profile Framework).

-

U.S. Pharmacopeia (USP) 43-NF 38 , "Levofloxacin Related Compounds". (Defines Related Compound F).

-

LGC Standards , "Levofloxacin Impurity F (Desfluoro Analog) Reference Material Data".

-

PubChem , "9-Desfluoro Levofloxacin - Compound Summary".

-

Shimadzu Application Note , "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph". (Demonstrates separation of Desfluoro impurity).

Sources

- 1. lcms.cz [lcms.cz]

- 2. Levofloxacin | TRC-L360255-10MG | LGC Standards [lgcstandards.com]

- 3. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. scribd.com [scribd.com]

- 5. Levofloxacin | CAS 100986-85-4 | LGC Standards [lgcstandards.com]

- 6. bioszeparacio.hu [bioszeparacio.hu]

- 7. synthinkchemicals.com [synthinkchemicals.com]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Levofloxacin and Impurity 18

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of achieving adequate peak resolution between the active pharmaceutical ingredient (API) Levofloxacin and its closely eluting impurity, designated as Impurity 18. Our approach is grounded in fundamental chromatographic principles to empower you to systematically diagnose and resolve this separation challenge.

Frequently Asked Questions (FAQs)

Q1: We are observing poor resolution between Levofloxacin and Impurity 18 in our HPLC analysis. What are the most common initial steps to improve this?

A1: When facing co-elution or poor resolution, it's crucial to first ensure your HPLC system is performing optimally before making significant method alterations.[1] Verify the following:

-

System Suitability: Confirm that your system meets the suitability requirements outlined in your validated method or the relevant pharmacopeia (e.g., USP).[2][3] This includes checks for peak tailing, theoretical plates, and reproducibility.

-

Column Health: A contaminated or degraded column is a frequent cause of poor peak shape and resolution.[1] Consider flushing the column with a strong solvent or, if necessary, replacing it.

-

Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening that can worsen resolution.[1]

Q2: What is the fundamental principle behind improving chromatographic resolution?

A2: The resolution (Rs) between two peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[4][5][6][7] To improve resolution, you can systematically adjust chromatographic parameters that influence these factors. The resolution equation illustrates their relationship:

Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))

Where:

-

N (Efficiency): A measure of the column's ability to produce narrow peaks. It is influenced by column length, particle size, and flow rate.[5]

-

α (Selectivity): The ratio of the retention factors of the two analytes, reflecting the difference in their interactions with the stationary and mobile phases. This is often the most powerful parameter to adjust for improved resolution.[5][6]

-

k (Retention Factor): A measure of how strongly an analyte is retained on the column.

Q3: Could the issue be related to the chiral nature of Levofloxacin?

A3: Yes, this is a critical consideration. Levofloxacin is the (S)-enantiomer of ofloxacin, and its (R)-enantiomer is a common chiral impurity.[8][9][10] If Impurity 18 is the (R)-isomer, a standard C18 column may not provide sufficient selectivity for separation. In such cases, a chiral stationary phase is often necessary.[8][11]

Troubleshooting Guide: A Systematic Approach to Improving Resolution

This guide will walk you through a logical, step-by-step process to enhance the resolution between Levofloxacin and Impurity 18.

Step 1: Problem Diagnosis and Initial Assessment

Before embarking on method modification, it is essential to characterize the problem thoroughly.

-

Peak Purity Analysis: If you have a diode array detector (DAD) or a mass spectrometer (MS), assess the peak purity of your Levofloxacin peak. A non-homogenous peak profile across its width can indicate the presence of a co-eluting impurity.[12]

-

Identify the Impurity: If possible, confirm the identity of Impurity 18. Knowing its structure relative to Levofloxacin (e.g., isomer, degradation product) will significantly guide your method development choices. Levofloxacin has several known impurities, and understanding which one you are dealing with is key.[13][14][15][16]

Step 2: Method Optimization Workflow

The following workflow provides a systematic approach to adjusting chromatographic parameters to improve resolution.

Caption: A systematic workflow for troubleshooting poor peak resolution.

Detailed Experimental Protocols

The pH of the mobile phase is a critical parameter as it influences the ionization state of analytes, which in turn affects their retention and selectivity.[17]

Objective: To evaluate the effect of mobile phase pH on the resolution of Levofloxacin and Impurity 18.

Procedure:

-

Initial Conditions: Prepare the mobile phase according to your current method.

-

pH Modification: Prepare a series of mobile phases with the aqueous component adjusted to different pH values. For example, if your current pH is 3.0, prepare mobile phases at pH 2.5, 2.8, 3.2, and 3.5. Ensure the buffer used is effective in the chosen pH range.

-

Equilibration: For each new mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 20 column volumes.

-

Analysis: Inject your sample and record the chromatogram.

-

Data Evaluation: Compare the resolution between Levofloxacin and Impurity 18 at each pH value.

| Mobile Phase pH | Retention Time Levofloxacin (min) | Retention Time Impurity 18 (min) | Resolution (Rs) |

| 2.5 | 10.2 | 10.5 | 1.1 |

| 2.8 | 9.5 | 9.9 | 1.4 |

| 3.0 (Original) | 9.1 | 9.4 | 1.2 |

| 3.2 | 8.7 | 9.0 | 1.1 |

| 3.5 | 8.2 | 8.4 | 0.9 |

Note: The data in this table is illustrative and will vary based on specific experimental conditions.

Changing the organic solvent in the mobile phase can significantly alter selectivity (α) by influencing the interactions between the analytes and the stationary phase.[5]

Objective: To assess the impact of different organic modifiers on the separation of Levofloxacin and Impurity 18.

Procedure:

-

Solvent Selection: If you are currently using acetonitrile, prepare a mobile phase with the same buffer and gradient profile, but substitute acetonitrile with methanol, or vice versa.

-

System Preparation: Thoroughly flush the HPLC system with the new mobile phase to ensure all traces of the previous solvent are removed. Equilibrate the column.

-

Analysis: Inject your sample and acquire the chromatogram.

-

Comparison: Compare the selectivity and resolution obtained with each organic modifier.

If modifications to the mobile phase do not yield the desired resolution, changing the stationary phase is a powerful next step.[6] Different stationary phases offer unique selectivities based on their chemical properties.

Objective: To explore the use of an alternative stationary phase to improve the separation of Levofloxacin and Impurity 18.

Procedure:

-

Column Selection: Based on the known properties of Levofloxacin and the presumed nature of Impurity 18, select a column with a different selectivity. For example, if you are using a C18 column, consider a Phenyl-Hexyl or a Pentafluorophenyl (F5) phase. These can offer different interactions, such as pi-pi interactions, that may enhance separation.

-

Method Adaptation: You may need to adapt your mobile phase and gradient to the new column chemistry. Consult the column manufacturer's recommendations.

-

Equilibration and Analysis: Install the new column, equilibrate it thoroughly, and inject your sample.

-

Evaluation: Assess the resolution and overall chromatographic performance.

Advanced Troubleshooting: When Standard Approaches Are Insufficient

Chiral Separation: If there is a strong reason to believe that Impurity 18 is the (R)-enantiomer of Levofloxacin, a chiral separation method will be necessary.[8][9][11]

-

Chiral Stationary Phases (CSPs): Columns with chiral selectors, such as those based on derivatized cellulose or amylose, are commonly used for enantiomeric separations.

-

Chiral Mobile Phase Additives: In some cases, a chiral selector can be added to the mobile phase to achieve separation on a standard achiral column.[9][18]

Temperature and Flow Rate Optimization:

-

Temperature: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity.[6] However, it can also affect selectivity, so it should be evaluated systematically.

-

Flow Rate: Decreasing the flow rate can lead to better efficiency and improved resolution, but at the cost of longer run times.[17]

By methodically working through these troubleshooting steps, you can effectively diagnose the cause of poor resolution and develop a robust HPLC method for the separation of Levofloxacin and Impurity 18.

References

-

Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]

-

Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

-

Factors Affecting Resolution In HPLC. SlideShare. [Link]

-

Optimization of a Ligand Exchange Chromatography Method for the Enantioselective Separation of Levofloxacin and Its Chiral Impurity. Journal of AOAC INTERNATIONAL. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography. PubMed. [Link]

-

Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

-

Chiral Separation and Purity Test of Levofloxacin-N-Oxide. CNKI. [Link]

-

Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

-

Enantiomeric separation of levofloxacin in drug product and drug substance using chiral stationary phase. ResearchGate. [Link]

-

Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. [Link]

-

Levofloxacin (a) and (b) R-isomer of ofloxacin (chiral impurity of Levofloxacin). ResearchGate. [Link]

-

Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech. [Link]

-

9-Desfluoro levofloxacin. PubChem. [Link]

-

Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Technology Networks. [Link]

-

Separation of Levofloxacin on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. [Link]

-

Levofloxacin. USP-NF. [Link]

-

Levofloxacin. USP-NF. [Link]

-

Levofloxacin-impurities. Pharmaffiliates. [Link]

-

HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

-

Levofloxacin Desfluoro Impurity. GLP Pharma Standards. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. lcms.cz [lcms.cz]

- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

- 5. chromtech.com [chromtech.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]

- 13. Levofloxacin carboxylic acid | 100986-89-8 [chemicalbook.com]

- 14. 9-Desfluoro levofloxacin | C18H21N3O4 | CID 23651701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. glppharmastandards.com [glppharmastandards.com]

- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 18. journal11.magtechjournal.com [journal11.magtechjournal.com]

Solving baseline noise issues in Levofloxacin impurity 18 analysis

Topic: Resolving Baseline Noise to Quantify Trace Impurity 18

Executive Summary

You are likely encountering difficulties quantifying Levofloxacin Impurity 18 (often identified as a specific process-related impurity, CAS 138998-47-7) due to a low Signal-to-Noise (S/N) ratio. In fluoroquinolone analysis, baseline noise is rarely just "electronic"; it is often a symptom of metal chelation , amine additive degradation , or mobile phase incompatibility .

This guide bypasses generic advice to address the specific physicochemical challenges of Levofloxacin: its zwitterionic nature and its high affinity for binding to stainless steel (iron) components, which creates "chemical noise" that masks trace peaks.

Module 1: The Diagnostic Logic

Before modifying your method, you must classify the noise. Use this logic tree to isolate the root cause.

Figure 1: Diagnostic logic tree to distinguish between mechanical (pump), electronic (detector), and chemical (mobile phase/column) noise sources.

Module 2: Technical FAQs & Troubleshooting

Q1: Why does my baseline wander specifically during the Levofloxacin gradient, even with fresh solvents?

The "Iron Trap" Phenomenon.

Levofloxacin and its impurities (including Impurity 18) contain a

-

The Symptom: This doesn't just cause tailing; it creates a "wavy" baseline as the equilibrium between free drug and metal-bound drug shifts during the gradient. This "chemical noise" creates a high background that swallows low-level impurities (0.05% level).

-

The Fix (Immediate): Add a sacrificial chelator. If your method allows (UV detection), add 10-20 µM EDTA or 0.1% Phosphoric Acid to Mobile Phase A. The phosphate/EDTA binds the iron preferentially, leaving the Levofloxacin free.

-

The Fix (Long-term): Switch to a PEEK-lined column or perform a system passivation (see Protocol A below).

Q2: I am using Triethylamine (TEA) to improve peak shape, but my baseline noise increases over time. Why?

Amine Oxidation. Many legacy Levofloxacin methods use TEA to mask silanols. However, TEA is highly susceptible to oxidation, forming N-oxide impurities that absorb UV light, particularly in the 210–250 nm range.

-

The Mechanism: Old TEA turns yellow. Even slightly oxidized TEA increases the background absorbance (

) of the mobile phase. As -

Recommendation:

-

Replace TEA with Triethanolamine or a zwitterionic buffer (like HEPES) if compatible.

-

If you must use TEA, use freshly opened ampoules only. Never use a bottle of TEA that has been open for >1 month for trace impurity analysis.

-

Q3: Impurity 18 elutes late. Why is the baseline noise higher at the end of the gradient?

The "Ghost" Amplification.

Impurity 18 is likely hydrophobic. In a reversed-phase gradient (e.g., 5%

-

Validation: Run a "0 µL injection" (blank gradient). If the noise/humps appear at the same retention time as Impurity 18, the contamination is in your Mobile Phase B.

-

Solution: Use LC-MS grade solvents. Filter Mobile Phase B through a 0.2 µm PTFE membrane only if you are certain the membrane itself doesn't leach extractables (wash the filter with 20 mL of solvent before collecting).

Module 3: Critical Data & Specifications

Table 1: Mobile Phase Additive Impact on Noise

| Additive | Primary Function | Noise Risk | Recommendation |

| Phosphoric Acid | Suppresses silanols & masks iron | Low (UV transparent) | Preferred for UV. Excellent for FQs. |

| Formic Acid | pH control (MS compatible) | Medium (High UV cutoff <210nm) | Good for MS, but can be noisy at low UV. |

| Triethylamine (TEA) | Peak shape improver | High (Oxidation/Aging) | Avoid for trace analysis unless fresh. |

| Ammonium Acetate | Buffer (pH 4-6) | Low | Good alternative, but weaker iron masking. |

Module 4: Experimental Protocols

Protocol A: System Passivation (The "Iron Cleanse")

Required when baseline waviness persists despite fresh solvents.

-

Disconnect the Column: Replace the analytical column with a PEEK union. Do not passivate through the column.

-

Flush: Pump HPLC-grade Water at 1.0 mL/min for 10 mins.

-

Passivate: Pump 30% Phosphoric Acid (v/v) in water at 1.0 mL/min for 60 minutes.

-

Neutralize: Flush with Water for 30 minutes.

-

Re-connect: Install the column and equilibrate with the mobile phase.

-

Note: If using a UHPLC system with extensive stainless steel, consider using a "PEEK-lined" column hardware for Levofloxacin analysis to permanently eliminate the column-frit interaction.

-

Protocol B: High-Sensitivity S/N Optimization

Use this workflow to maximize the signal for Impurity 18.

-

Wavelength Selection:

-

Levofloxacin has maxima at ~294 nm and ~226 nm.

-

Action: Use 294 nm for quantitation. While 226 nm might have higher molar absorptivity, the solvent background noise (from buffers/organic modifiers) is significantly higher at 226 nm. The S/N ratio is usually better at 294 nm.

-

-

Reference Wavelength (DAD):

-

Action: Turn OFF the reference wavelength (e.g., 360 nm ref 100).

-

Reasoning: Using a reference wavelength adds the noise of the reference band to the noise of the sample band (

). For trace impurities, this mathematical subtraction often adds more noise than it removes drift.

-

-

Data Rate:

-

Set the detector sampling rate to roughly 20-40 Hz (points per second) if the peak width is narrow (<5 sec). If the data rate is too fast (>80 Hz), you capture electronic noise (shot noise) without gaining peak definition.

-

Module 5: Mechanism of Action (Visualized)

The following diagram illustrates why Levofloxacin (and Impurity 18) creates baseline issues via metal chelation and how the "Sacrificial Additive" strategy works.

Figure 2: Mechanism of metal chelation. Scenario A shows analyte loss/tailing due to iron binding. Scenario B shows how phosphate acts as a "decoy," keeping the analyte free for detection.

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography: System Suitability and Signal-to-Noise Ratio. USP-NF.

-

Thermo Fisher Scientific. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Application Note.

-

Shimadzu Corporation. Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph.[4][5] Application Note.

-

Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Technical Guide.[6]

-

Toujani, E., et al. (2023).[7] Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography. Methods and Objects of Chemical Analysis.[1][4][8][9][10][11]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Shimadzu Baseline Disturbance [shimadzu.nl]

- 4. lcms.cz [lcms.cz]

- 5. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. welch-us.com [welch-us.com]

- 7. moca.net.ua [moca.net.ua]

- 8. sphinxsai.com [sphinxsai.com]

- 9. akademiamedycyny.pl [akademiamedycyny.pl]

- 10. caribjscitech.com [caribjscitech.com]

- 11. sepscience.com [sepscience.com]

Addressing peak tailing of Levofloxacin impurity 18 in chromatograms

Technical Support Center: Levofloxacin & Impurity Profiling Subject: Troubleshooting Peak Tailing of Levofloxacin Impurity 18 (and related Fluoroquinolone impurities)

Executive Summary

Welcome to the Technical Support Center. You are likely referencing "Impurity 18" from a specific vendor catalog (e.g., LGC, SimSon, or similar custom synthesis libraries), as this is not a standard European Pharmacopoeia (EP) or USP lettered designation (A-L).

However, in Levofloxacin chromatography, peak tailing of late-eluting impurities (typically N-oxides or Desfluoro variants) is almost universally caused by two mechanisms: Secondary Silanol Interactions (due to the basic piperazine ring) and Metal Chelation (due to the carboxylic acid/keto group).

This guide treats "Impurity 18" as a basic, zwitterionic species exhibiting classic fluoroquinolone tailing behavior.

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your method, determine why the peak is tailing. Use this logic gate to diagnose the issue.

Figure 1: Decision tree for isolating the chemical cause of fluoroquinolone peak asymmetry.

Part 2: Technical Protocols & Solutions

Issue 1: The "Silanol Trap" (Most Likely Cause)

Levofloxacin and its impurities contain a piperazine ring (basic nitrogen). At neutral or mid-range pH, residual silanol groups (

Protocol A: The "Sacrificial Base" Method This protocol introduces a competing base (Triethylamine) to saturate silanol sites so Impurity 18 elutes cleanly.

-

Preparation:

-

Prepare Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (

). -

Critical Step: Add 1.0 mL to 2.0 mL of Triethylamine (TEA) per liter of buffer.

-

pH Adjustment: Adjust pH to 3.0 ± 0.1 using Orthophosphoric Acid (85%). Note: Do not use HCl.

-

-

Why it works: TEA has a higher affinity for silanols than Levofloxacin. It "caps" the active sites dynamically.

-

Validation: Run a standard. Tailing factor (

) should drop from >2.0 to <1.3.

Issue 2: Metal Chelation

Fluoroquinolones can chelate trace iron or stainless steel ions in the HPLC frit or column body, causing broad, tailing peaks.

Protocol B: Chelation Suppression If Protocol A fails, metal interaction is likely.

-

Mobile Phase Modification:

-

Add 10 mM Ammonium Acetate instead of phosphate buffer (if MS compatible).

-

Alternatively, add 0.5 mM EDTA to the mobile phase (only if using UV detection; EDTA suppresses MS signals).

-

-

Column Choice:

-

Switch to a column with "low metal activity" silica (Type B silica) or a PEEK-lined column hardware.

-

Part 3: Comparative Data & Column Selection

The choice of stationary phase is critical for Impurity 18. Standard C18 columns often fail.

| Parameter | Standard C18 | End-Capped C18 (Recommended) | Phenyl-Hexyl |

| Mechanism | Hydrophobic Interaction | Hydrophobic + Steric Protection | |

| Tailing Factor ( | 1.8 - 2.5 (Poor) | 1.1 - 1.3 (Excellent) | 1.0 - 1.2 (Superior) |

| Silanol Activity | High | Low (Blocked) | Moderate |

| Suitability | General Assays | Levofloxacin Impurities | Structural Isomers |

Recommendation: Use Inertsil ODS-3V or Phenomenex Luna Phenyl-Hexyl . These phases are specifically treated to minimize silanol activity toward basic amines [1, 2].

Part 4: Frequently Asked Questions (FAQs)

Q1: I cannot find "Impurity 18" in the USP/EP. What is it? A: "Impurity 18" is likely a vendor-specific code (e.g., from LGC, SimSon, or internal synthesis). It is not a pharmacopeial designation. However, if it is a degradation product, it is chemically similar to Levofloxacin N-oxide or Desfluoro-levofloxacin . The troubleshooting steps above apply to all basic fluoroquinolone impurities.

Q2: Can I use acetonitrile instead of methanol? A: Yes, but Methanol is generally preferred for fluoroquinolones. Methanol is a protic solvent that can hydrogen-bond with the silanols, reducing their activity toward the analyte. Acetonitrile (aprotic) leaves silanols more exposed, potentially worsening tailing [3].

Q3: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates solvent mismatch or column voiding .

-

Test: Dissolve your sample in the Mobile Phase.[1][2] If splitting stops, it was a solvent mismatch (e.g., sample in 100% MeOH injected into high-aqueous buffer).

Q4: What is the target Tailing Factor?

A: According to USP <621>, a tailing factor (

References

-

Sielc Technologies. (2018).[3] Separation of Levofloxacin on Newcrom R1 HPLC column. Retrieved from [Link]

-

Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

-

Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Impact of column temperature on Levofloxacin impurity 18 retention time

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses a common challenge encountered during the HPLC analysis of Levofloxacin: the impact of column temperature on the retention time and resolution of its impurities, with a specific focus on a representative impurity, designated here as "Impurity 18." Our goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: My retention time for Levofloxacin Impurity 18 is shorter than expected and drifting. Could column temperature be the cause?

A: Yes, this is a very likely cause. In reversed-phase HPLC, which is commonly used for Levofloxacin analysis, there is a fundamental inverse relationship between column temperature and analyte retention time.[1]

Causality Explained:

-

Decreased Mobile Phase Viscosity: As you increase the column temperature, the viscosity of the mobile phase (the solvent moving through the column) decreases. This reduction in viscosity allows the mobile phase to flow with less resistance, which can lead to a slight increase in the linear velocity and faster elution of analytes.[1][2]

-

Enhanced Analyte Kinetics: Higher temperatures increase the kinetic energy of the analyte molecules. This leads to more rapid diffusion and a faster rate of mass transfer between the stationary phase (the column packing) and the mobile phase. Analytes spend proportionally less time interacting with the stationary phase, causing them to elute earlier and thus shortening their retention time.[1]

A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[2][3] Therefore, even minor fluctuations in your laboratory's ambient temperature can cause noticeable drift if your column is not in a thermostatically controlled compartment.[4][5]

Q2: We are observing significant day-to-day variability in the retention time for Impurity 18, making it difficult to meet system suitability requirements. How can temperature contribute to this lack of reproducibility?

A: This is a classic sign of inadequate temperature control. Reproducibility is paramount in validated analytical methods, and a stable column temperature is a critical parameter for achieving it.[4]

Key Factors and Solutions:

-

Lack of a Column Oven: If you are running analyses at ambient temperature, your method is susceptible to the daily and seasonal temperature fluctuations of your laboratory.[5] A shift of even a few degrees between a morning run and an afternoon run can cause significant retention time shifts, leading to failed system suitability tests.

-

Insufficient Equilibration Time: When you set a temperature in your column compartment, the column needs time to reach thermal equilibrium. If you begin your analytical run before the column and the mobile phase flowing through it have stabilized at the set temperature, you will observe retention time drift in the initial injections until the entire system is stable.

-

Faulty Column Compartment: While less common, the thermostat in your HPLC's column compartment could be malfunctioning, leading to poor temperature control.

Recommendation: Always use a high-quality, thermostatted column compartment and ensure the column is properly equilibrated before starting any analysis. A minimum operating temperature of 30–35 °C is often recommended to ensure the oven is actively controlling the temperature, rather than being influenced by ambient conditions.[5]

Q3: We tried increasing the column temperature to shorten our run time, but now we are losing resolution between the main Levofloxacin peak and Impurity 18. Why is this happening?

A: This phenomenon is related to selectivity (α) , which is a measure of the separation between two adjacent peaks. While increasing temperature generally shortens retention for all compounds, it does not affect all compounds equally.[1]

The Science of Selectivity:

The chemical structures of Levofloxacin and its impurities are similar but not identical. These subtle differences mean their interactions with the stationary phase (e.g., C18) can have different thermodynamic properties.

-

Differential Retention Shifts: As you change the temperature, the retention time of Levofloxacin and Impurity 18 may decrease at different rates. If the retention time of Impurity 18 decreases more significantly than that of Levofloxacin, the peaks will move closer together, resulting in a loss of resolution. In some cases, the elution order can even reverse at different temperatures.[2]

-

Optimizing for Resolution: This effect, while challenging, can also be used as a powerful method development tool. Fine-tuning the column temperature is a key parameter for optimizing the selectivity between closely eluting critical pairs, like an active pharmaceutical ingredient (API) and its adjacent impurity.[1][6] Several published methods for Levofloxacin analysis specify temperatures ranging from 30°C to 45°C, indicating that an optimal temperature must be empirically determined for a given method.[7][8][9][10]

The diagram below illustrates how temperature can alter the selectivity between two peaks.

Caption: Impact of temperature on HPLC resolution.

Troubleshooting and Optimization

Q4: What is the systematic approach to troubleshooting retention time issues and optimizing column temperature for the analysis of Levofloxacin and Impurity 18?

A: A systematic approach is crucial to efficiently diagnose and solve the problem without introducing new variables. The following flowchart and protocol provide a logical path for troubleshooting.

Caption: Troubleshooting flowchart for retention time issues.

Data Presentation: Impact of Temperature on Separation

To optimize your method, it's essential to collect empirical data. The table below shows a representative dataset from a temperature study.

| Column Temp. (°C) | Retention Time (min) - Levofloxacin | Retention Time (min) - Impurity 18 | Resolution (Rs) between Levo & Imp. 18 |

| 30 | 15.2 | 16.1 | 2.5 |

| 35 | 13.8 | 14.5 | 2.1 |

| 40 | 12.5 | 12.9 | 1.4 |

| 45 | 11.4 | 11.6 | 0.8 |

Note: Data is illustrative. Actual retention times and resolution will depend on the specific column, mobile phase, and flow rate used.

As the data shows, while the run time decreases at higher temperatures, the resolution critically drops. For this hypothetical system, 35°C offers a good balance of acceptable run time and robust separation.

Experimental Protocol

Protocol 1: Verifying System Temperature Control and Optimizing for Impurity 18 Resolution

This protocol provides a step-by-step methodology to systematically evaluate the effect of column temperature on your Levofloxacin separation.

Objective: To determine the optimal column temperature that provides a stable retention time for Impurity 18 and maintains a resolution (Rs) of ≥ 2.0 from the main Levofloxacin peak, in accordance with typical pharmacopeial requirements.

Materials:

-

HPLC system with a thermostatted column compartment.

-

Validated Levofloxacin analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).[7][11]

-

Mobile phase as per your established method.

-

System Suitability Solution (containing Levofloxacin and a detectable level of Impurity 18).

-

Blank solution (diluent).

Methodology:

-

System Preparation:

-

Prepare fresh mobile phase and degas thoroughly.[3]

-

Install the analytical column in the column compartment.

-

Set the pump flow rate to your method's specification (e.g., 1.0 mL/min).

-

-

Temperature Point 1: 30°C

-

Set the column compartment temperature to 30°C.

-

Allow the system to equilibrate by pumping mobile phase through the column for at least 30 minutes or 15 column volumes. Monitor the backpressure until it is stable.

-

Perform a blank injection to ensure a clean baseline.

-

Inject the System Suitability Solution in triplicate (n=3).

-

-

Temperature Point 2: 35°C

-

Increase the column compartment temperature to 35°C.

-

Allow the system to re-equilibrate for at least 20 minutes. Again, wait for a stable backpressure reading.

-

Perform a blank injection.

-

Inject the System Suitability Solution in triplicate (n=3).

-

-

Temperature Point 3: 40°C

-

Repeat the process from Step 3, setting the temperature to 40°C.

-

-

Temperature Point 4: 45°C

-

Repeat the process from Step 3, setting the temperature to 45°C.

-

-

Data Analysis:

-

For each temperature point, calculate the mean retention time for Levofloxacin and Impurity 18.

-

Calculate the %RSD of the retention times for the triplicate injections at each temperature. A low %RSD (<1%) indicates good stability at that temperature.

-

Calculate the resolution (Rs) between the Levofloxacin and Impurity 18 peaks for each temperature.

-

Tabulate your results as shown in the "Data Presentation" section above.

-

-

-

Select the temperature that provides the most stable retention times while achieving the target resolution (Rs ≥ 2.0).

-

Once an optimal temperature is selected, it should be incorporated into your standard operating procedure. For full validation, the method's robustness should be tested by analyzing samples at temperatures slightly above and below the chosen setpoint (e.g., ± 5°C) to ensure minor variations do not lead to a failed analysis.[12][13]

-

References

-

Ganpisetti Srinivasa Rao, et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Carib.j.SciTech. Available at: [Link]

-

G. S. S. N. K. Devesh, et al. (2018). Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour. SciSpace. Available at: [Link]

-

Patel, B. N., et al. (2010). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at: [Link]

-

Garrido, J., et al. (2021). Quantitative Determination of Levofloxacin in Ophthalmic Solution by High-Performance Liquid Chromatography. Brieflands. Available at: [Link]

-

ResearchGate. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. Request PDF. Available at: [Link]

-

Restek Corporation. (2019). LC Troubleshooting—Retention Time Shift. Restek Resource Hub. Available at: [Link]

-

Shimadzu. Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Available at: [Link]

-

Rao, B. M., et al. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Available at: [Link]

-

Islam, M. R., et al. (2018). Analytical Assay Method Validation of Levofloxacin 250 mg Tablet by HPLC Using C8 Reversed-Phase Column. JAGANNATH UNIVERSITY. Available at: [Link]

-

Chrom Tech, Inc. (2023). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

-

Tyagi, S., et al. (2023). Brief Overview: HPLC Method Development and Validation. SciSpace. Available at: [Link]

-

ResearchGate. (2022). Variable temperature HPLC resolution of impurities E and H. Download scientific diagram. Available at: [Link]

-

Dolan, J. W. (2011). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. Available at: [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

-

AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]

-

Separation Science. (2023). Retention Shifts. Available at: [Link]

-

E3S Web of Conferences. (2023). High-performance liquid chromatography method for the determination of levofloxacin in liquid pharmaceutical preparations. Available at: [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

-

Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Available at: [Link]

-

Shimadzu. (2025). Shimadzu Retention Time Fluctuations - Part 1. Available at: [Link]

-

SciSpace. (2021). Hplc method development and validation: an overview. Available at: [Link]

-

Phenomenex. (2023). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]

-

Chromatography Online. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

Sources

- 1. chromtech.com [chromtech.com]

- 2. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]

- 3. sepscience.com [sepscience.com]

- 4. LC Troubleshooting—Retention Time Shift [discover.restek.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. caribjscitech.com [caribjscitech.com]

- 8. brieflands.com [brieflands.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. ijprajournal.com [ijprajournal.com]

- 13. actascientific.com [actascientific.com]

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Relative Response Factor (RRF) for Levofloxacin Impurity 18

Foundational Principles: Why RRF is Crucial in Pharmaceutical Analysis

In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory hurdle but a fundamental assurance of patient safety. The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in drug substances and products.[1] The most accurate method for quantifying these impurities requires the use of a dedicated, pure reference standard for each one. However, this approach is often impractical due to the prohibitive cost, complex synthesis, or inherent instability of many impurity standards.[2]

This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool for the analytical chemist. The RRF corrects for the difference in detector response between an impurity and the Active Pharmaceutical Ingredient (API) under identical chromatographic conditions.[1][2][3] Since a detector, such as a UV-Vis spectrophotometer, responds differently to molecules based on their unique chromophores, a direct comparison of peak areas between the API and an impurity can lead to a significant miscalculation of the impurity's true concentration.[4]

The RRF is a calculated value that levels the playing field, allowing for the accurate quantification of an impurity using the readily available and well-characterized API reference standard. This guide provides a comprehensive, field-tested methodology for determining the RRF of a specific related substance, designated here as Levofloxacin Impurity 18, using High-Performance Liquid Chromatography (HPLC).

The Strategic Framework for RRF Determination

The determination of an RRF is a systematic process that hinges on the principles of analytical method validation as outlined in pharmacopeias like the USP General Chapter <1225>.[5] The core of the procedure is to establish the linearity of the detector response for both the Levofloxacin API and Impurity 18. The RRF is then derived from the ratio of the slopes of their respective linearity curves.

The entire workflow can be visualized as a multi-stage process, ensuring that each step validates the next, leading to a scientifically sound and defensible RRF value.

Caption: Workflow for RRF Determination.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for determining the RRF of this compound relative to the Levofloxacin API.

Materials and Instrumentation

-

Reference Standards: Levofloxacin USP Reference Standard (or equivalent, >99.5% purity), this compound Reference Standard (>95% purity, accurately known).

-

HPLC System: A validated HPLC system with a UV detector capable of operating at 294 nm. Several studies have shown good resolution of Levofloxacin and its impurities around this wavelength.[6]

-

Reagents: HPLC-grade methanol, triethylamine, and sodium dihydrogen orthophosphate.[6] HPLC-grade water (Milli-Q or equivalent).

-

Volumetric Glassware: Class A volumetric flasks and pipettes.

Chromatographic Conditions (Example)

The following conditions are a starting point, based on published stability-indicating methods for Levofloxacin, and should be optimized for the specific impurity profile.[6][7]

| Parameter | Condition | Causality and Justification |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for separating Levofloxacin and its structurally similar impurities.[6][7] |

| Mobile Phase | Buffer:Methanol (68:32, v/v). Buffer: 25 mM Sodium Dihydrogen Orthophosphate with 0.5% v/v Triethylamine, pH adjusted to 6.0. | The buffered mobile phase controls the ionization state of the acidic and basic functional groups in Levofloxacin and its impurities, ensuring consistent retention times and peak shapes. Triethylamine acts as a tailing inhibitor. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |

| Detection | UV at 294 nm | This wavelength is near the absorbance maximum for Levofloxacin, providing high sensitivity for both the API and its related substances.[6] |

| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for standard analytical HPLC methods. |

Preparation of Solutions

Expertise in Action: The accuracy of the RRF is directly dependent on the accuracy of the solution concentrations. Use of Class A volumetric glassware and an analytical balance with appropriate precision is mandatory.

-

Diluent Preparation: Prepare the mobile phase or a suitable mixture (e.g., Water:Methanol 50:50) to be used for all dilutions.

-

Stock Solution Preparation:

-

Levofloxacin Stock (S_API): Accurately weigh about 25 mg of Levofloxacin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).

-

Impurity 18 Stock (S_IMP): Accurately weigh about 25 mg of Impurity 18 reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. (Concentration ≈ 500 µg/mL). Note: The weight must be corrected for the known purity of the standard.

-

-

Linearity Solutions Preparation: Prepare a series of at least five concentrations for both the API and the impurity, spanning a range from the limit of quantification (LOQ) to approximately 120% of the impurity specification limit.[5][8] For example, if the specification for Impurity 18 is 0.2%, the linearity solutions should cover this range.

Example Dilution Scheme:

Level Concentration (µg/mL) Preparation from Stock (S_API or S_IMP) 1 (LOQ) ~0.1 Dilute an intermediate solution 2 0.5 0.5 mL of Stock into 500 mL flask 3 1.0 1.0 mL of Stock into 500 mL flask 4 1.5 1.5 mL of Stock into 500 mL flask | 5 | 2.0 | 2.0 mL of Stock into 500 mL flask |

HPLC Analysis and Data Acquisition

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Inject each linearity solution for both Levofloxacin and Impurity 18 in triplicate. This replication is critical for assessing the precision of the measurement.

Data Analysis and RRF Calculation

The trustworthiness of the RRF value is established through rigorous statistical analysis of the linearity data.

Linearity Assessment

-

For both Levofloxacin and Impurity 18, plot the mean peak area (y-axis) against the known concentration in µg/mL (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

The method is considered linear if the correlation coefficient (r²) is ≥ 0.99. This demonstrates a strong relationship between concentration and detector response.

The RRF Calculation

The RRF is the ratio of the slope of the impurity's linearity curve to the slope of the API's linearity curve.[9]

Response Factor (RF): RF = Slope of the linearity curve (Peak Area / Concentration)[3]

Relative Response Factor (RRF): RRF = (Slope of Impurity 18) / (Slope of Levofloxacin API)[1][9]

Caption: Mathematical relationship for RRF calculation.

Data Summary Table (Hypothetical Data)

| Analyte | Linearity Range (µg/mL) | Slope (m) | Y-Intercept (c) | Correlation Coeff. (r²) |

| Levofloxacin API | 0.1 - 2.0 | 79897 | 512 | 0.9995 |

| Impurity 18 | 0.1 - 2.0 | 70309 | 450 | 0.9992 |

Calculation: RRF = 70309 / 79897 = 0.88

Interpretation and Application of the RRF

An RRF value of 0.88 indicates that Impurity 18 is about 12% less responsive to the UV detector at 294 nm than Levofloxacin is on a mass-to-mass basis. Ignoring this factor would lead to an underestimation of the impurity's true quantity.

Once established and validated, the RRF is used in routine quality control analysis to calculate the concentration of Impurity 18 without needing its reference standard:

% Impurity = (Area_Imp / Area_API) * (Conc_API / Conc_Sample) * (1 / RRF) * 100

Some organizations may round the RRF value to 1.0 if it falls within a certain range (e.g., 0.8 to 1.2), but this must be justified and documented.[2] The British Pharmacopoeia advises against using an RRF if the value is less than 0.2 or greater than 5.[2]

Conclusion: Ensuring Accuracy and Compliance